2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a 1,2,3,4-tetrahydroquinoline scaffold linked to a thiophene-2-carbonyl group and a substituted benzene sulfonamide moiety. Such structural modifications are critical for optimizing pharmacokinetic properties, including solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-15-12-16(2)22(17(3)13-15)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNGQQDGAGQBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroquinoline derivative through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene. The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction. Finally, the sulfonamide group is added through a sulfonylation reaction using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and Friedel-Crafts acylation, as well as the development of more efficient catalysts and reagents for the sulfonylation step.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs (Table 1), focusing on molecular properties, substituent effects, and research findings.
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Physicochemical Trends
- Lipophilicity (logP) : The 2,4,6-trimethyl substitution likely increases logP compared to the 4-chloro analog (logP = 4.87 ). Methyl groups are more lipophilic than chlorine, suggesting the target compound may exhibit enhanced membrane permeability but reduced aqueous solubility.
- Hydrogen Bonding: All analogs share six hydrogen bond acceptors (sulfonamide O, carbonyl O, thiophene S) and one donor (sulfonamide NH), indicating similar polar interactions.
Structural Conformation and Crystallography
While direct crystallographic data for the target compound is unavailable, highlights how substituent positioning affects molecular conformation in related tetrahydroquinoline derivatives. For example:
- Torsion Angles : In a nitro-substituted analog, the isoxazole and phenyl rings exhibit torsion angles of 47.0°–56.4°, influencing molecular packing and crystal lattice stability .
- Hydrogen Bond Networks : Analogs form R²₂(8) and R⁴₄(20) motifs via O–H⋯O and N–H⋯O interactions . The target compound’s methyl groups may disrupt such networks, altering solubility or crystallization behavior.
Biological Activity
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound belongs to the class of sulfonamides and is characterized by a sulfonamide functional group attached to a benzene ring, further substituted with a tetrahydroquinoline moiety and a thiophene-2-carbonyl group. The presence of these multiple functional groups suggests a diverse range of interactions with biological targets.
- Molecular Formula : C23H24N2O3S2
- Molecular Weight : 440.6 g/mol
- IUPAC Name : 2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Studies have demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in critical biological pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity towards these targets can lead to modulation of their activity and subsequent biological responses. For instance, some studies suggest that the compound may inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study reported that derivatives of quinoline exhibited substantial cytotoxicity against human prostate cancer cell lines (DU145) and breast cancer cell lines (MCF-7). The most effective compounds were evaluated against Hsp90 and Her2 client proteins .
- Antimicrobial Studies : Research has indicated that sulfonamide derivatives demonstrate significant antibacterial and antifungal activities. For example, compounds with similar structural motifs have been shown to inhibit the growth of pathogenic bacteria .
- Inhibition Studies : Inhibitory effects on specific enzymes have been documented. For instance, certain derivatives exhibited potent inhibition of PI3K pathways in various cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the sulfonamide and tetrahydroquinoline moieties in this compound?
The synthesis should prioritize modular approaches:
- Tetrahydroquinoline core : Use Pictet-Sramansky or Friedländer annulation to form the 1,2,3,4-tetrahydroquinoline scaffold. Introduce the thiophene-2-carbonyl group via acyl chloride coupling under Schotten-Baumann conditions .
- Sulfonamide linkage : React 2,4,6-trimethylbenzenesulfonyl chloride with the free amine on the tetrahydroquinoline moiety in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Optimization : Monitor reaction progress via TLC or HPLC-MS. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
Q. How can structural elucidation be performed using spectroscopic and computational methods?
Combine:
- NMR : Assign ¹H/¹³C peaks to confirm regiochemistry (e.g., methyl groups at 2,4,6 positions) and sulfonamide connectivity. Use 2D NMR (COSY, HSQC) for ambiguous protons .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragment patterns .
- Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated IR/Raman spectra with experimental data .
Advanced Research Questions
Q. What experimental designs are optimal for assessing environmental persistence or toxicity?
Adopt tiered methodologies:
- Laboratory studies :
- Biodegradation : Use OECD 301B (Ready Biodegradability) with activated sludge. Measure half-life via LC-MS .
- Aquatic toxicity : Perform Daphnia magna acute immobilization tests (OECD 202) at concentrations ≤10 mg/L .
- Field simulations :
- Model soil adsorption using batch equilibration (EPA 835.1230) with varying pH/organic matter .
- Data integration : Apply fugacity models (e.g., EQC) to predict multi-compartment distribution .
Q. How can conflicting data about bioactivity or stability be systematically resolved?
Follow a contradiction analysis framework:
- Replicate studies : Control variables (e.g., solvent purity, temperature) and validate assays (e.g., use positive controls in enzyme inhibition tests) .
- Meta-analysis : Aggregate data from literature using PRISMA guidelines. Assess heterogeneity via I² statistics .
- Mechanistic studies : Employ molecular dynamics simulations to explore conformational stability under varying pH or redox conditions .
Q. What theoretical frameworks guide the study of this compound’s mechanism of action in biological systems?
Anchor research to:
- Receptor-ligand theory : Dock the compound into homology models of target proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide H-bond acceptors, thiophene π-stacking) using Schrödinger’s Phase .
- Systems biology : Integrate transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map downstream pathways in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
